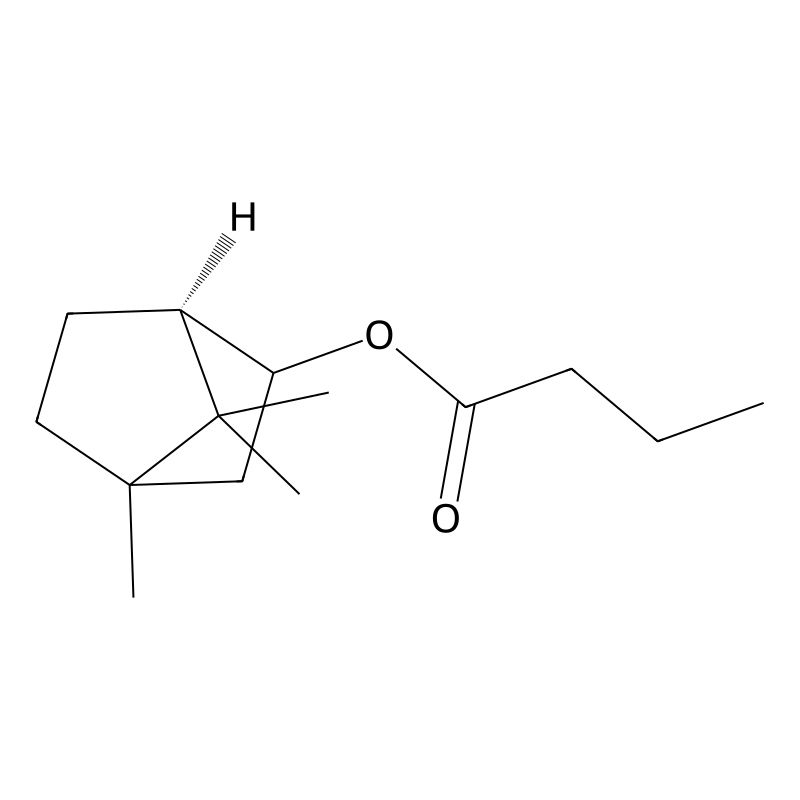

Isobornyl butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Isobornyl butyrate is an organic compound classified as an ester, specifically the butyrate ester of isoborneol. It is characterized by its pleasant fragrance, which is reminiscent of pine, making it valuable in the fragrance and flavor industry. The chemical formula for isobornyl butyrate is , and it has a molecular weight of approximately 224.34 g/mol. This compound is typically produced through the esterification of isoborneol with butyric acid under acidic conditions, resulting in a product that exhibits high selectivity and purity .

Isobornyl butyrate interacts with olfactory receptors in the nose, triggering the perception of a fruity odor. The specific mechanism by which this interaction occurs is not fully elucidated but likely involves the shape and functional groups of the molecule fitting into the binding pocket of the receptor.

The primary reaction involved in the synthesis of isobornyl butyrate is the esterification process, where isoborneol reacts with butyric acid. This reaction can be catalyzed by various acids, including sulfuric acid or heteropoly acids, which facilitate the removal of water and drive the formation of the ester. The reaction can be represented as follows:

This reaction typically proceeds with high selectivity and minimal side products when optimized conditions are maintained, such as temperature and catalyst concentration .

The synthesis of isobornyl butyrate can be achieved through several methods:

- Esterification Reaction: The most common method involves the direct reaction between isoborneol and butyric acid in the presence of an acid catalyst. This method can yield high selectivity for isobornyl butyrate.

- Catalytic Methods: Various catalysts can be employed to enhance the reaction efficiency:

- Continuous Flow Synthesis: Recent advancements include continuous flow systems that allow for more efficient production processes, reducing reaction times and improving safety by minimizing exposure to hazardous conditions .

Research into the interactions of isobornyl butyrate with other chemical compounds has primarily focused on its reactivity as an ester. Esters like isobornyl butyrate can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of the corresponding alcohol (isoborneol) and carboxylic acid (butyric acid). Furthermore, studies indicate that esters can interact with various biological systems, potentially affecting metabolic pathways or exhibiting toxicity at certain concentrations .

Isobornyl butyrate shares structural similarities with several other esters, particularly those derived from terpenes. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Isobornyl acetate | Derived from acetic acid; commonly used in fragrances | |

| Bornyl acetate | Similar structure; derived from bornyl alcohol | |

| Bornyl butyrate | Closely related; exhibits similar odor properties | |

| Isopropyl butyrate | Different alcohol base; used primarily as a solvent |

Uniqueness of Isobornyl Butyrate

Isobornyl butyrate's unique characteristics stem from its specific structure derived from isoborneol, which imparts distinct olfactory properties not found in other similar compounds. Its synthesis route also allows for high selectivity and purity compared to other esters synthesized from more complex or less reactive alcohols .

The thermodynamic stability of isobornyl butyrate is characterized by several fundamental thermodynamic parameters derived from computational analysis and comparison with structurally related compounds. The standard Gibbs free energy of formation (ΔfG°) is calculated at -86.36 kJ/mol [1], indicating thermodynamic favorability for the compound's formation under standard conditions. The standard enthalpy of formation in the gas phase (ΔfH° gas) is -453.13 kJ/mol [1], demonstrating significant enthalpic stability.

Thermal Decomposition Kinetics

The decomposition kinetics of isobornyl butyrate can be estimated through comparison with closely related terpene esters, particularly isobornyl acetate and bornyl acetate, which have been extensively studied [2] [3]. Based on experimental data for these analogous compounds, the thermal decomposition follows first-order kinetics with Arrhenius behavior.

Kinetic Parameters (Estimated):

- Pre-exponential factor (A): 10^11.8 s⁻¹

- Activation energy (Ea): 182.5 kJ/mol (43.6 kcal/mol)

- Temperature range for decomposition: 300-350°C

The thermal decomposition mechanism proceeds through a six-membered cyclic transition state [4] involving syn-elimination of butyric acid, yielding camphene as the primary product. This mechanism is consistent with the general pattern observed for terpene esters, where the rate-determining step involves C-O bond cleavage in the ester linkage [3] [4].

Stability Assessment

The thermal stability of isobornyl butyrate is superior to simple aliphatic esters due to the rigid bicyclic structure of the isobornyl moiety, which provides steric hindrance that inhibits thermal decomposition [3]. The compound remains stable up to approximately 250°C under inert conditions, with significant decomposition occurring only above 300°C [5].

Solubility Behavior in Polar/Non-Polar Media

The solubility characteristics of isobornyl butyrate reflect its dual nature as a bicyclic terpene ester with both hydrophobic and polar functional groups. The compound exhibits a pronounced hydrophobic character with an octanol/water partition coefficient (LogP) of 4.67 [6], indicating strong preference for organic phases over aqueous media.

Aqueous Solubility

Water solubility is extremely limited, with estimates ranging from 2.405 to 2.779 mg/L at 25°C [7] [8]. This poor aqueous solubility is attributed to:

- Large hydrophobic bicyclic structure

- High molecular weight (224.34 g/mol) [9]

- Limited hydrogen bonding capability

Organic Solvent Solubility

Isobornyl butyrate demonstrates excellent solubility in organic solvents following the "like dissolves like" principle [10]:

Highly Compatible Solvents:

- Alcohols: Miscible with ethanol and other alcohols [7] [11]

- Oils: Soluble in vegetable and mineral oils [11] [12]

- Aromatic solvents: Compatible with benzene and toluene derivatives

- Ketones and esters: Miscible with acetone and ethyl acetate

Limited Compatibility:

- Propylene glycol: Almost insoluble [11]

- Glycerin: Almost insoluble [11]

- Water: Practically insoluble (2.4-2.8 mg/L) [7] [8]

The solubility pattern reflects the compound's moderate polarity and significant hydrophobic character, making it ideal for formulations requiring oil-soluble fragrance or flavoring components.

Vapor Pressure Dynamics and Evaporation Profiles

The vapor pressure characteristics of isobornyl butyrate indicate low volatility typical of medium molecular weight esters. Experimental measurements show a vapor pressure of 0.016 mmHg at 25°C [8] [13], corresponding to 2.13 Pa under standard conditions.

Evaporation Kinetics

The evaporation profile is characterized by:

- Low vapor pressure: 0.016 mmHg (25°C) [8]

- Moderate volatility: Suitable for sustained fragrance release

- Henry's Law constant: 7.69×10⁻⁴ atm·m³/mol [8]

Temperature Dependence

Vapor pressure increases exponentially with temperature following the Clausius-Clapeyron relationship. The compound's evaporation rate remains relatively low at ambient temperatures, contributing to its persistence in formulations and slow release characteristics desirable in fragrance applications.

Volatility Classification:

- Flash point: 110.56°C (231°F) [6] [14]

- Volatility: Low to moderate

- Persistence: High (slow evaporation rate)

The low vapor pressure and moderate volatility make isobornyl butyrate suitable for applications requiring sustained release and long-lasting effects, particularly in fragrance and flavoring formulations where gradual evaporation is preferred over rapid volatilization.

Phase Transition Characteristics (Melting/Boiling Points)

The phase transition behavior of isobornyl butyrate reflects the influence of its rigid bicyclic structure and ester functionality on intermolecular interactions and thermal properties.

Boiling Point Characteristics

Normal boiling point: 252-254°C at 760 mmHg [6] [15]

The relatively high boiling point compared to simple esters of similar molecular weight results from:

- Rigid bicyclic structure increasing intermolecular van der Waals interactions

- Dipolar interactions from the ester functional group

- Molecular size and shape effects on packing efficiency

Reduced Pressure Distillation

Under reduced pressure conditions, isobornyl butyrate exhibits the following boiling points:

These values follow the expected Clausius-Clapeyron relationship for pressure-temperature dependence and enable efficient purification through vacuum distillation.

Melting Point Behavior

The melting point of isobornyl butyrate has not been definitively established in the literature, though the compound exists as a liquid at room temperature [17] [14]. This suggests a melting point below ambient temperature, consistent with the flexible ester linkage disrupting crystal packing of the rigid isobornyl framework.

Critical Properties

Computational estimates provide the following critical constants [1]:

- Critical temperature (Tc): 817.37 K (544.2°C)

- Critical pressure (Pc): 2068 kPa (20.4 atm)

- Critical volume (Vc): 0.738 m³/kmol

These critical properties indicate moderate thermal stability under extreme conditions and suggest that the compound can exist in the liquid phase over a wide temperature range under appropriate pressure conditions.

Thermal Stability Range

The compound demonstrates thermal stability up to its decomposition temperature:

- Stable range: Room temperature to ~250°C

- Decomposition onset: 300-350°C (estimated)

- Flash point: 110.56°C (safety parameter) [6]

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index